Comparative Lipophilicity (ACD/LogP): Neopentyl vs. tert-Butyl and Isobutyl Analogs
The calculated lipophilicity (ACD/LogP) of 2-(2,2-dimethylpropyl)-1H-benzimidazole is significantly higher than that of its shorter-chain and less-branched 2-alkyl analogs. Specifically, the ACD/LogP value for the target compound is 3.33 . This compares to ACD/LogP values of 2.80 for 2-tert-butylbenzimidazole and a predicted value of approximately 2.5-2.8 for 2-isobutylbenzimidazole (based on structural analogs). The addition of a methylene spacer in the neopentyl group compared to the tert-butyl group results in a calculated LogP increase of approximately 0.53 log units.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | ACD/LogP = 3.33 |
| Comparator Or Baseline | 2-tert-butylbenzimidazole (CAS 24425-13-6): ACD/LogP = 2.80; 2-isobutylbenzimidazole (CAS 5851-45-6): LogP ~2.5-2.8 (estimated) |
| Quantified Difference | ΔLogP = +0.53 vs. tert-butyl analog |
| Conditions | Calculated using ACD/Labs Percepta Platform - PhysChem Module, version 14.00 . |
Why This Matters
Higher logP values correlate with increased membrane permeability and can significantly impact oral bioavailability, tissue distribution, and target binding kinetics in drug discovery programs.
